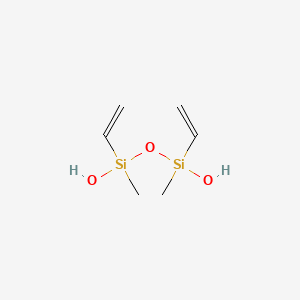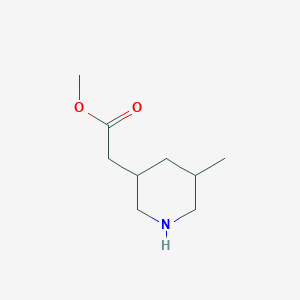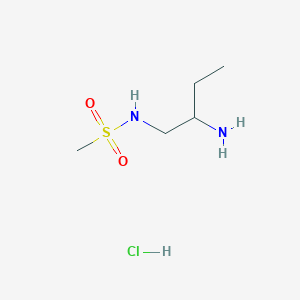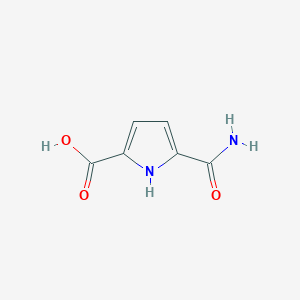![molecular formula C16H19NO B3048861 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol CAS No. 183861-00-9](/img/structure/B3048861.png)
2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol
説明
The compound “2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol” is a type of alkylaminophenol . Alkylaminophenols are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in medical applications due to their high antioxidant properties .
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as FTIR, UV, NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods such as FTIR, UV, NMR, and UV-Vis spectrometry . These methods can provide information about bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .科学的研究の応用
Fluorescent Chemosensors
2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol and its derivatives serve as a base for developing fluorescent chemosensors. These compounds have demonstrated high selectivity and sensitivity for detecting various analytes, including metal ions, anions, and neutral molecules. The presence of formyl groups offers ample opportunities for modulating the sensing selectivity and sensitivity, promising advancements in the development of new chemosensors (Roy, 2021).
Pharmacological Effects of Phenolic Compounds
Phenolic compounds, similar in structure or function to 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol, have been studied extensively for their diverse biological and pharmacological effects. Chlorogenic acid, a phenolic compound, has been highlighted for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. These effects suggest potential applications in treating various disorders, including cardiovascular diseases, diabetes, and obesity, underscoring the importance of further research on similar phenolic compounds (Naveed et al., 2018).
Toxicity and Environmental Impact
Research on compounds similar to 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol, such as synthetic phenolic antioxidants, has raised concerns about their environmental presence and potential toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in various environmental matrices and even in humans, suggesting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function or structure .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
2-[(4-propan-2-ylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(2)13-7-9-15(10-8-13)17-11-14-5-3-4-6-16(14)18/h3-10,12,17-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIAVFACXNAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404749 | |
| Record name | JS-1746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol | |
CAS RN |
183861-00-9 | |
| Record name | JS-1746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)

![5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B3048795.png)
![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
![6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B3048797.png)
